3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole
Overview
Description
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.136827821 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Tetracyclic Compounds Synthesis : The synthesis of tetracyclic compounds, specifically isoxazolo[4',3':6,7]cyclohepta[b]indoles, involves the cyclization of cycloheptan-r,2'-dione-r-aiylhydrazones, derived from the Japp-Klingemann reaction and subsequent reactions with hydroxylamine hydrochloride. These compounds exhibit a range of pharmacological activities, highlighting their significance in medicinal chemistry research (Kavitha & Prasad, 1999).
Cascade Cyclization for Hexacyclic Scaffolds : A novel palladium-catalyzed cascade cyclization method enables the construction of various fused hexacyclic scaffolds, including those with indolo[2,1-a]isoquinoline structures. This technique demonstrates the utility of catalyzed reactions in creating complex chemical structures with potential for further development (Yang et al., 2019).
Biological Activities and Applications
Antimicrobial and Antitumor Activities : Compounds with structures related to indoles, such as 1-[(tetrazol-5-yl)methyl] indole derivatives and their glycoside derivatives, show significant antimicrobial activity against various pathogens. This highlights the potential of these compounds in developing new antimicrobial agents (El-Sayed, Abdel Megeid, & Abbas, 2011).
Diversity-Oriented Synthesis for Drug Discovery : The one-pot multicatalytic approaches for synthesizing cyclohepta[b]indoles, indolotropones, and tetrahydrocarbazoles (THCs) showcase the versatility of these compounds in generating molecular diversity. This diversity is crucial for discovering novel drugs with specific biological activities (Mishra, Yadav, & Ramasastry, 2017).
Properties
IUPAC Name |
2,3-dihydroindol-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(19-11-10-12-6-4-5-8-14(12)19)16-13-7-2-1-3-9-15(13)21-18-16/h4-6,8H,1-3,7,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTGAMWXZANNES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)N3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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